molecular formula C10H17NO3 B572604 Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1263285-88-6

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No. B572604
M. Wt: 199.25
InChI Key: VBQAPPFRTPAGTF-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the CAS Number: 1263285-88-6 and a molecular weight of 199.25 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a solid substance at room temperature . It has a molecular weight of 199.25 . The compound should be stored in a sealed and dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

  • Meyers et al. (2009) detailed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that provides a convenient entry point to novel compounds complementing piperidine ring systems, showcasing its utility in accessing new chemical spaces (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Chemical Transformations and Derivatives

  • Radchenko et al. (2010) synthesized amino acid derivatives from 2-azaspiro[3.3]heptane-derived scaffolds, indicating its role in creating sterically constrained amino acids for chemistry, biochemistry, and drug design applications (Radchenko, Grygorenko, & Komarov, 2010).

Improvement of Physical Properties

Safety And Hazards

The safety information available indicates that Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several hazard statements including H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 . It is classified under the GHS07 pictogram with a signal word of warning .

properties

IUPAC Name

tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-4-10(5-11)6-13-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQAPPFRTPAGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677290
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

CAS RN

1263285-88-6
Record name tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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